molecular formula C23H23N3O3S B2884871 N-(2,3-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 900003-84-1

N-(2,3-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2884871
CAS RN: 900003-84-1
M. Wt: 421.52
InChI Key: HIWCQJMLGPUFPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Crystallographic Analysis and Molecular Conformation

Research on structurally similar compounds, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, provides valuable insights into the molecular conformation of related molecules. For example, studies have described the crystal structures of compounds with diaminopyrimidin-2-yl sulfanyl motifs, highlighting their folded conformation around the methylene carbon atom and the inclinations between pyrimidine and benzene rings. These structural characteristics are essential for understanding intermolecular interactions and designing molecules with desired properties (Subasri et al., 2017).

Synthesis and Biodistribution in Medical Imaging

The synthesis and evaluation of radiolabeled compounds for PET imaging of central neurokinin(1) (NK1) receptors and the peripheral benzodiazepine receptors (PBRs) demonstrate the potential of these compounds in medical diagnostics. For instance, the synthesis and biodistribution of [11C]R116301 as a potential PET ligand offer insights into the application of similar compounds in vivo for investigating neurological receptors (M. V. D. Mey et al., 2005).

Antifolate and Antitumor Activity

Compounds with the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold have been synthesized as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, highlighting their relevance in the design of antifolate and antitumor agents. Such studies underscore the potential therapeutic applications of structurally related compounds in cancer treatment (Gangjee et al., 2008).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity, flammability, environmental impact, and appropriate safety precautions .

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-4-12-26-22(28)21-20(16-9-5-6-11-18(16)29-21)25-23(26)30-13-19(27)24-17-10-7-8-14(2)15(17)3/h5-11H,4,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWCQJMLGPUFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

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